2,2'-Thiobis(6-chloro-4-ethylphenol)
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Overview
Description
2,2’-Thiobis(6-chloro-4-ethylphenol) is an organic compound with the molecular formula C16H16Cl2O2S and a molecular weight of 343.3 g/mol . This compound is characterized by the presence of two phenolic groups connected by a sulfur atom, with chlorine and ethyl substituents on the aromatic rings . It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(6-chloro-4-ethylphenol) typically involves the reaction of 6-chloro-4-ethylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction. The mixture is stirred at a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiobis(6-chloro-4-ethylphenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(6-chloro-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,2’-Thiobis(6-chloro-4-ethylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Thiobis(6-chloro-4-ethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity . The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Thiobis(4-chlorophenol): Similar structure but lacks the ethyl groups.
2,2’-Thiobis(6-methyl-4-chlorophenol): Similar structure with methyl substituents instead of ethyl.
Uniqueness
2,2’-Thiobis(6-chloro-4-ethylphenol) is unique due to the presence of both chlorine and ethyl substituents, which can influence its reactivity and interactions with other molecules . This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
68658-40-2 |
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Molecular Formula |
C16H16Cl2O2S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-chloro-6-(3-chloro-5-ethyl-2-hydroxyphenyl)sulfanyl-4-ethylphenol |
InChI |
InChI=1S/C16H16Cl2O2S/c1-3-9-5-11(17)15(19)13(7-9)21-14-8-10(4-2)6-12(18)16(14)20/h5-8,19-20H,3-4H2,1-2H3 |
InChI Key |
DWORIKGYRYABBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)CC)Cl)O |
Origin of Product |
United States |
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